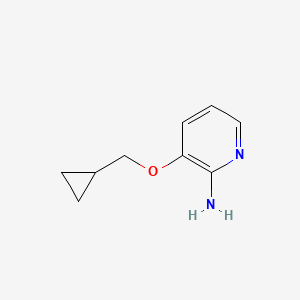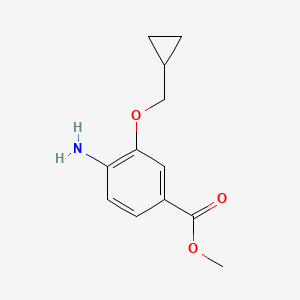
6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one
Descripción general
Descripción
6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one is a heterocyclic compound that features an iodine atom and a trifluoromethyl group attached to a quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one typically involves the reaction of 2-(trifluoromethyl)-3,1-benzoxazin-4-one with iodine and various amines. One common method includes fusing the benzoxazinone with amines at 140°C for 10 minutes, resulting in the formation of 5-iodo-N-(methyl and aryl)-2-(trifluoroacetamido)benzamide derivatives . Another approach involves condensing the benzoxazinone with amines in acetic acid under reflux conditions to yield 6-iodo-3-(methyl and aryl)-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The compound can react with hydrazine hydrate to form 3-amino-6-iodo-2-(trifluoromethyl)quinazolinone.
Schiff Base Formation: The 3-aminoquinazolinone derivative can further react with aldehydes and isatin to form Schiff bases.
Common Reagents and Conditions
Iodine: Used for iodination reactions.
Amines: Used in condensation reactions.
Hydrazine Hydrate: Used to form amino derivatives.
Aldehydes and Isatin: Used for Schiff base formation.
Major Products
- 5-Iodo-N-(methyl and aryl)-2-(trifluoroacetamido)benzamide derivatives
- 6-Iodo-3-(methyl and aryl)-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives
- 3-Amino-6-iodo-2-(trifluoromethyl)quinazolinone
- Schiff bases of isatin
Aplicaciones Científicas De Investigación
6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
- Medicinal Chemistry : The compound and its derivatives have shown antimicrobial activity, making them potential candidates for developing new antibiotics .
- Materials Science : The unique electronic properties of the trifluoromethyl group make this compound useful in the development of advanced materials.
- Biological Studies : The compound’s ability to form Schiff bases with isatin suggests potential applications in studying enzyme interactions and developing enzyme inhibitors .
Mecanismo De Acción
The mechanism of action of 6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one is not fully understood. its antimicrobial activity is likely due to its ability to interact with and disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The presence of the trifluoromethyl group may enhance the compound’s ability to penetrate cell membranes and interact with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Iodo-2-methoxy-9-methylaminoacridine
- 2,9-Dimethoxy-6-iodoacridine
- 2-Oxindole derivatives
Uniqueness
6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one is unique due to the presence of both an iodine atom and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a valuable scaffold for developing new compounds with enhanced biological activity and improved pharmacokinetic properties.
Propiedades
IUPAC Name |
6-iodo-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)9-4-8(16)6-3-5(14)1-2-7(6)15-9/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVPAKBHXXRIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1386359.png)
![Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-](/img/structure/B1386362.png)

![[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1386364.png)



